benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate
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Overview
Description
Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate is a complex organic compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, indicating that they can have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic or basic conditions.
Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the benzofuran derivative with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.
Benzylation: The final step involves the benzylation of the carbamate derivative using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler compound with a similar core structure but lacking the carbamate and benzyl groups.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar chemical properties.
Carbamate Derivatives: Compounds with similar carbamate functional groups but different core structures.
Uniqueness
Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate is unique due to its combination of a benzofuran ring with carbamate and benzyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[2-(2,3-dihydro-1-benzofuran-3-ylmethylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(11-21-19(23)25-12-14-6-2-1-3-7-14)20-10-15-13-24-17-9-5-4-8-16(15)17/h1-9,15H,10-13H2,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCDSQGCMXETLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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